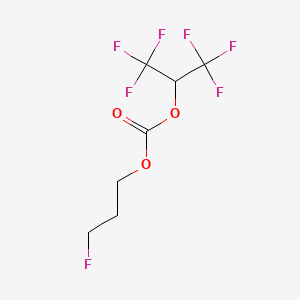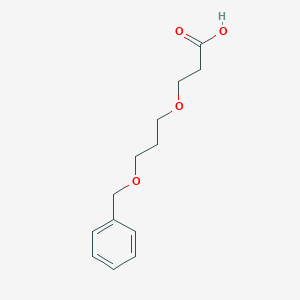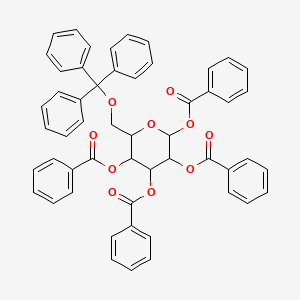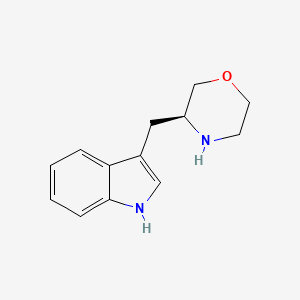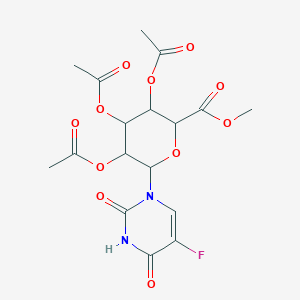
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one is a pyrimidine nucleoside, a class of organic compounds that play a crucial role in various biological processes This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a suitable sugar moiety. One common method is the reaction of 4-amino-2-chloropyrimidine with a protected ribose derivative under basic conditions, followed by deprotection to yield the desired nucleoside . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and various substituted nucleosides, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one involves its incorporation into nucleic acids. The compound can be phosphorylated to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid synthesis, leading to antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside with a thymine base instead of a pyrimidine ring.
Uridine: Similar to cytidine but with a uracil base.
Uniqueness
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14) |
InChI Key |
LWMIPKUFUQWBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(O1)N2C=CC(=NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


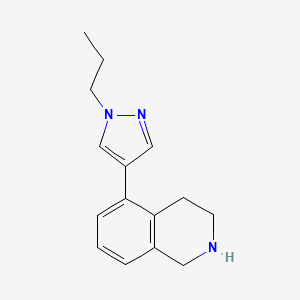
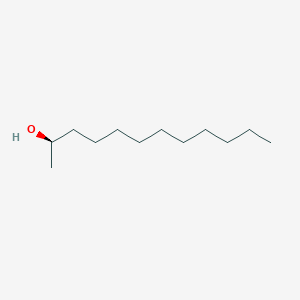




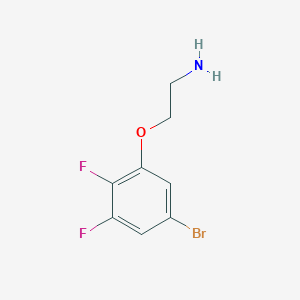
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
